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Available Data on Soraprazan and Other P-CABs
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Compound Focus: Soraprazan

CAS No.: 261944-46-1

Cat. No.: S595521

The table below summarizes the information found on Seraprazam and lists several other Potassium-

competitive Acid Blockers (P-CABs) for context.

Key Available Pharmacokinetic/lPharmacodynamic

Drug Name Status (as of 2024)
Data

Soraprazan Development discontinued In vitro IC50: 0.13 uM (Gastric H+,K+-ATPase enzyme
after Phase I/Il trials [1] [2] preparation) [3].

Vonoprazan  Approved and marketed in Detailed human PK/PD data available (e.g., Tmax, half-
multiple countries [1] life, AUC). Not tabled due to focus on Soraprazan.
Tegoprazan  Approved and marketed in Detailed human PK/PD data available (e.qg.,
several Asian and Latin bioequivalence studies) [4].

American countries [1]

Revaprazan  Approved in South Korea Limited data from search results; noted to increase
and India [1] [2] intragastric pH to a maximum of 5 [2].

Fexuprazan  Approved in South Korea [1]  Detailed human PK data available (e.g., Cmax, Tmax,
AUC, t1/2 from bioequivalence studies) [5].

Keverprazan Approved in China [1] No specific PK data was found in the search results.
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Experimental Protocols from Cited Research

The data for Soraprazan's potency comes from a specific in vitro methodology. Here are the detailed

experimental protocols for the key types of studies cited.

e 1. In Vitro H+,K+-ATPase Enzyme Inhibition Assay (for Soraprazan IC50) [3]

o Enzyme Preparation: Gastric H+,K+-ATPase was derived from hog gastric mucosa. The
mucosa was homogenized in a sucrose and PIPES/Tris buffer solution, followed by differential
and density gradient centrifugation to isolate the enzyme.

o Inhibition Assay: The inhibitory effect of Soraprazan was measured by assessing its impact
on the enzyme's K+-stimulated ATPase activity.

o IC50 Calculation: The concentration of Soraprazan that produced 50% inhibition of ATPase
activity (IC50) was determined to be 0.13 pM.

¢ 2. Clinical Pharmacokinetic and Bioequivalence Study (for Fexuprazan, as an example) [5]

o Study Design: A randomized, single-dose, 2x2 crossover study was conducted in healthy
participants.

o Participants: 24 subjects were enrolled and randomly assigned to one of two sequence
groups.

o Dosing: Each subject received both the test (four 10 mg tablets) and reference (one 40 mg
tablet) formulation with a washout period between doses.

o Blood Sampling: Blood samples were collected at pre-dose and multiple time points up to 48
hours post-dose.

o Analysis: Plasma concentrations of Fexuprazan were determined using a validated ultra-
performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.

o Pharmacokinetic Evaluation: Key parameters like Cmax, AUClast, and Tmax were estimated
using non-compartmental analysis. Bioequivalence was concluded if the 90% confidence
intervals for the geometric mean ratios of Cmax and AUClIast fell within the 80.00-125.00%
range.

Reasons for Limited Soraprazan Data and Development
Halt

The primary reason for the lack of extensive pharmacokinetic data on Seraprazan is that its clinical

development was halted. The search results indicate that development was stopped after Phase I or II clinical
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trials because its administration was associated with elevated liver transaminases, suggesting potential

hepatotoxicity [1] [2].

P-CAB Mechanism of Action and Binding Pathway

All P-CABs, including Soraprazan, share a common mechanism of action. The following diagram

illustrates the binding pathway of a P-CAB molecule to the gastric proton pump, based on structural studies

[6].
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In summary, while Soraprazan was a potent P-CAB in vitro, its development was discontinued for safety
reasons. For robust pharmacokinetic comparisons, the currently approved P-CABs like Vonoprazan,

Tegoprazan, and Fexuprazan have more extensive, publicly available data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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